Cas no 1567069-23-1 (4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde)

4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-725596
- 1567069-23-1
- 4-(4-METHYL-3-OXOPIPERAZIN-1-YL)THIOPHENE-2-CARBALDEHYDE
- 2-Thiophenecarboxaldehyde, 4-(4-methyl-3-oxo-1-piperazinyl)-
- 4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde
-
- Inchi: 1S/C10H12N2O2S/c1-11-2-3-12(5-10(11)14)8-4-9(6-13)15-7-8/h4,6-7H,2-3,5H2,1H3
- InChI Key: HZFKKKVSYIRYHL-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1)N1CC(N(C)CC1)=O
Computed Properties
- Exact Mass: 224.06194880g/mol
- Monoisotopic Mass: 224.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 68.9Ų
Experimental Properties
- Density: 1.316±0.06 g/cm3(Predicted)
- Boiling Point: 467.3±45.0 °C(Predicted)
- pka: 1.79±0.20(Predicted)
4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725596-0.1g |
4-(4-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
1567069-23-1 | 95.0% | 0.1g |
$678.0 | 2025-03-11 | |
Enamine | EN300-725596-0.25g |
4-(4-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
1567069-23-1 | 95.0% | 0.25g |
$708.0 | 2025-03-11 | |
Enamine | EN300-725596-0.5g |
4-(4-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
1567069-23-1 | 95.0% | 0.5g |
$739.0 | 2025-03-11 | |
Enamine | EN300-725596-10.0g |
4-(4-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
1567069-23-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-11 | |
Enamine | EN300-725596-5.0g |
4-(4-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
1567069-23-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-11 | |
Enamine | EN300-725596-0.05g |
4-(4-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
1567069-23-1 | 95.0% | 0.05g |
$647.0 | 2025-03-11 | |
Enamine | EN300-725596-1.0g |
4-(4-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
1567069-23-1 | 95.0% | 1.0g |
$770.0 | 2025-03-11 | |
Enamine | EN300-725596-2.5g |
4-(4-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
1567069-23-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-11 |
4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde Related Literature
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
Additional information on 4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde
Introduction to 4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde (CAS No. 1567069-23-1)
4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde, with the CAS number 1567069-23-1, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the 4-methyl-3-oxopiperazin-1-yl substituent on the thiophene ring imparts specific chemical and biological properties that make it a valuable candidate for further investigation.
The chemical structure of 4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde is characterized by a thiophene ring with a carbonyl group at the 2-position and a substituted piperazine moiety at the 4-position. The piperazine ring, which is an important pharmacophore in many drugs, is modified with a methyl group and an oxo group, enhancing its reactivity and biological activity. This combination of functional groups provides a versatile platform for the development of novel therapeutic agents.
In the realm of medicinal chemistry, 4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde has been studied for its potential as a lead compound in drug discovery. Recent research has focused on its ability to modulate various biological targets, including enzymes, receptors, and signaling pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against specific kinases, which are key enzymes involved in cellular signaling and regulation. This property makes it a promising candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders.
The pharmacological profile of 4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde has been further explored through in vitro and in vivo experiments. In cell-based assays, it has demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its ability to cross the blood-brain barrier has been investigated, highlighting its potential for treating neurological disorders. These findings underscore the importance of continued research into the biological activities and mechanisms of action of this compound.
Beyond its therapeutic applications, 4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde has also been studied for its use in chemical synthesis and materials science. Its unique electronic properties make it a valuable building block for the synthesis of more complex molecules with tailored functionalities. For example, it can be used as an intermediate in the synthesis of fluorescent dyes and polymers, which have applications in imaging technologies and advanced materials.
The synthesis of 4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the coupling of thiophene derivatives with appropriately substituted piperazines followed by oxidation to form the carbonyl group. Advances in synthetic methodologies have led to more efficient and scalable processes, making this compound more accessible for large-scale production.
In conclusion, 4-(4-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde (CAS No. 1567069-23-1) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a crucial role in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.
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